Oxolane-2-carbonyl isothiocyanate
Overview
Description
Oxolane-2-carbonyl isothiocyanate is a chemical compound with the CAS Number: 1156948-59-2 . It has a molecular weight of 157.19 and its IUPAC name is tetrahydro-2-furancarbonyl isothiocyanate .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 bonds in total, including 10 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 isothiocyanate (aliphatic), 1 ether (aliphatic), and 1 Oxolane .
Physical And Chemical Properties Analysis
Isothiocyanates, in general, are known to have different potentials for inhibiting microorganisms, anti-oxidation, and anticancer activities .
Mechanism of Action
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of cellular targets involved in processes such as detoxification, inflammation, apoptosis, and cell cycle regulation .
Mode of Action
Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . They are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake
Biochemical Pathways
Isothiocyanates are known to affect several biochemical pathways. They induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, induce cell cycle arrest and apoptosis, affect heat shock proteins, and inhibit angiogenesis and metastasis
Pharmacokinetics
The pharmacokinetics of isothiocyanates are generally characterized by rapid absorption, distribution throughout the body, metabolism mainly by conjugation, and excretion in the urine .
Result of Action
Isothiocyanates are known to have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They are thought to exert these effects through their ability to regulate transcription factors .
properties
IUPAC Name |
oxolane-2-carbonyl isothiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(7-4-10)5-2-1-3-9-5/h5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCQFPWQZPHZGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1156948-59-2 | |
Record name | oxolane-2-carbonyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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